

Application Notes: Utilizing Interleukin II (60-70) in Autoimmune Disease Models

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Compound of Interest

Compound Name: Interleukin II (60-70)

Cat. No.: B15609400

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Introduction

Interleukin-2 (IL-2) is a pleiotropic cytokine with a paradoxical role in the immune system; it is critical for both mounting an effective immune response and maintaining peripheral tolerance. [1][2][3] This dual functionality is concentration-dependent. High doses of IL-2 typically promote the proliferation and activity of effector T cells (Teff) and Natural Killer (NK) cells, while low-dose IL-2 therapy has shown promise in treating autoimmune diseases by selectively expanding immunosuppressive regulatory T cells (Tregs). [1][4] Tregs constitutively express the high-affinity IL-2 receptor (IL-2R $\alpha\beta\gamma$, CD25/CD122/CD132), making them highly responsive to low concentrations of IL-2. [5][6]

The **Interleukin II (60-70)** peptide is a synthetic fragment corresponding to amino acid residues 60-70 of the native human IL-2 protein. This region has been identified as a crucial epitope for binding to the IL-2 receptor. [7] As such, the IL-2 (60-70) peptide serves as a valuable research tool for specifically probing and modulating the IL-2/IL-2R signaling axis. Its proposed mechanism involves competitive inhibition or modulation of IL-2R interactions, allowing for a more targeted approach to dissecting IL-2-mediated immune processes compared to using the full-length cytokine. [7][8] These notes provide detailed applications and protocols for using the IL-2 (60-70) peptide in preclinical models of autoimmune diseases.

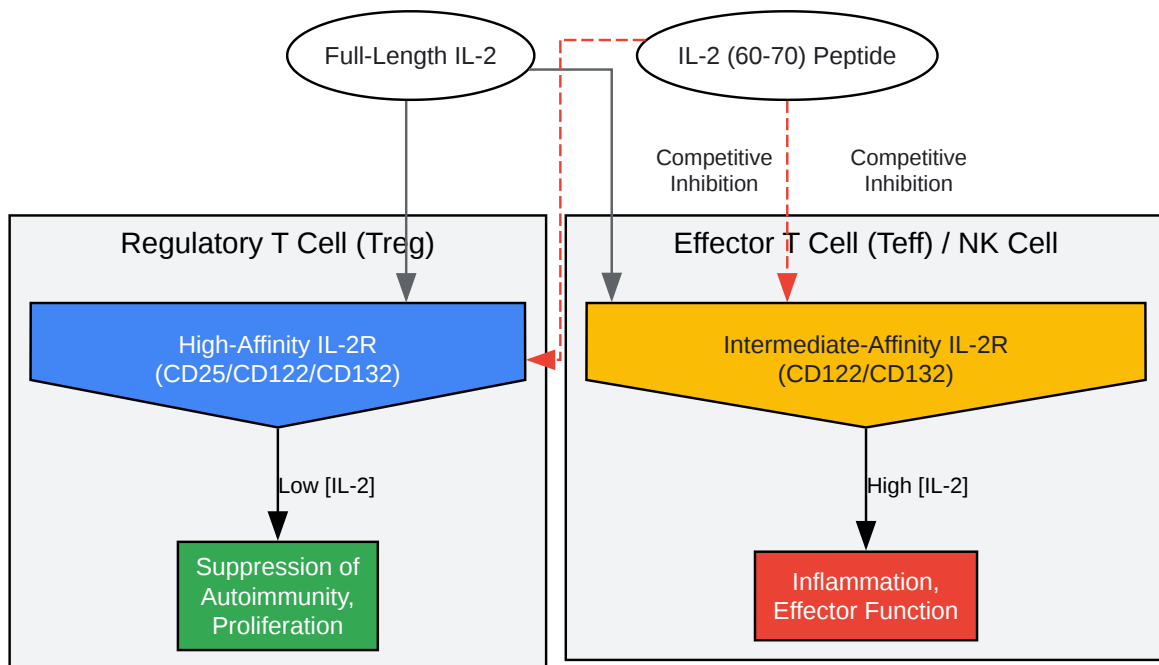
Mechanism of Action: Modulating the IL-2 Signaling Pathway

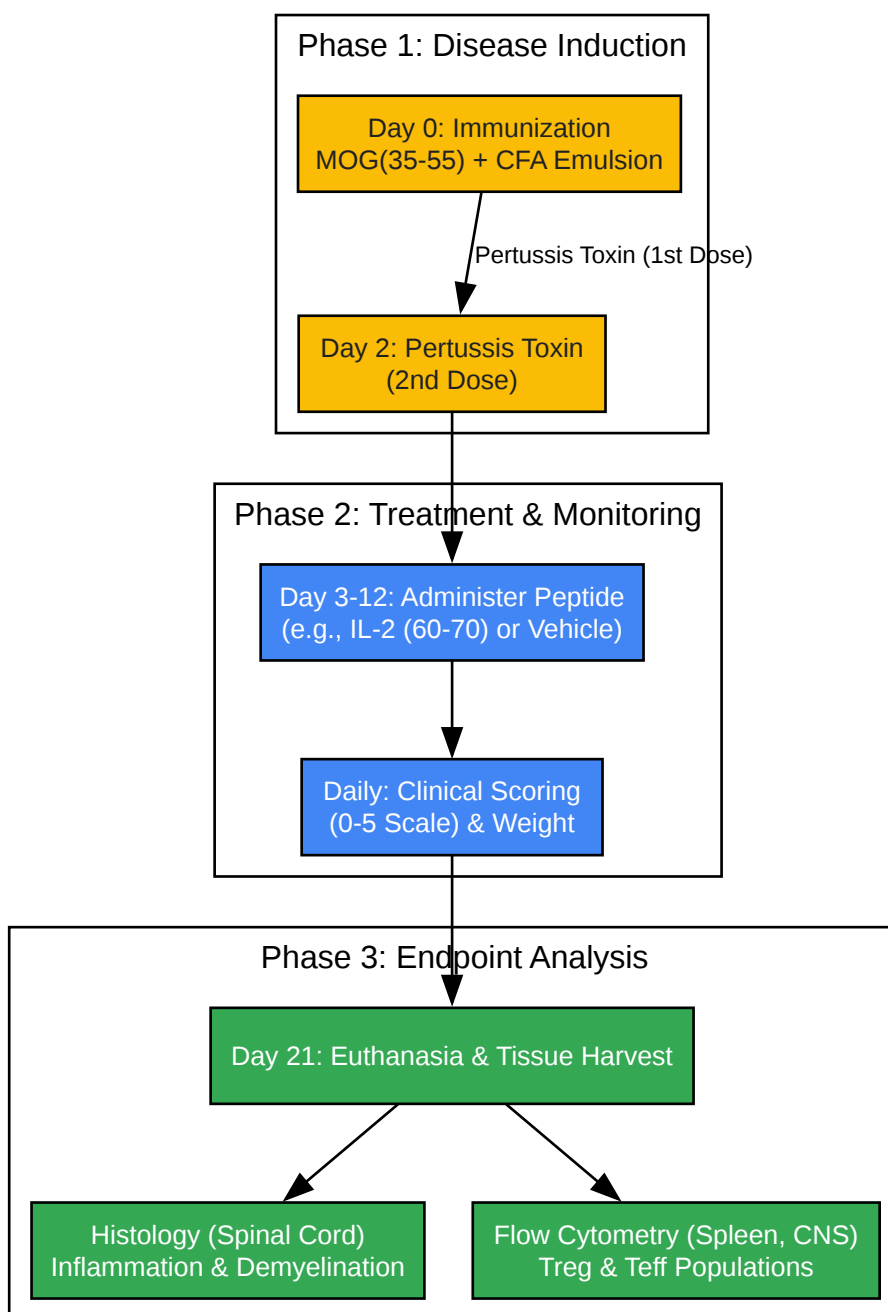
IL-2 exerts its effects by binding to the IL-2 receptor, which exists in low-, intermediate-, and high-affinity forms. The differential expression of these receptor subunits on various immune

cell populations dictates their response to IL-2.

- High-Affinity IL-2R (CD25⁺): Found on Tregs, this receptor allows them to be activated by picomolar concentrations of IL-2, leading to their proliferation and enhanced suppressive function.
- Intermediate-Affinity IL-2R: Expressed on memory CD8⁺ T cells and NK cells, requiring higher IL-2 concentrations for activation.
- Low-Affinity IL-2R: Found on naive T cells.

The IL-2 (60-70) peptide is hypothesized to act as a competitive antagonist or a partial agonist at the IL-2R. By occupying the receptor binding site, it can block the binding of endogenous, full-length IL-2, thereby attenuating downstream signaling through pathways like JAK/STAT.^[7] This targeted modulation can potentially dampen Teff cell activation while preserving or selectively modulating Treg function, representing a key strategy in autoimmune disease research.





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